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Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-

Catalog No.
S749287
CAS No.
56223-91-7
M.F
C12H18N4O4
M. Wt
282.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-

CAS Number

56223-91-7

Product Name

Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-

IUPAC Name

N-(2,4-dinitrophenyl)-N',N'-diethylethane-1,2-diamine

Molecular Formula

C12H18N4O4

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C12H18N4O4/c1-3-14(4-2)8-7-13-11-6-5-10(15(17)18)9-12(11)16(19)20/h5-6,9,13H,3-4,7-8H2,1-2H3

InChI Key

HGZRREOJHASMOE-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCN(CC)CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- is an organic compound with the molecular formula C₁₂H₁₈N₄O₄ and a CAS Registry Number of 56223-91-7. This compound features a dinitroaniline structure, which incorporates two nitro groups at the 2 and 4 positions of the aniline ring, along with a diethylaminoethyl substituent. Its chemical structure can be represented as follows:

text
O2N |C6H4-N-CH2-CH2-N(C2H5)2 | O2N

The presence of the diethylamino group enhances its solubility in organic solvents and may influence its biological activity.

There is no scientific literature available on the specific mechanism of action of this compound.

  • Nitro groups can be explosive under certain conditions.
  • Aromatic amines can have varying degrees of toxicity.
  • As a general precaution, unknown organic compounds should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Typical for aromatic amines and nitro compounds. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction: Nitro groups can be reduced to amines under specific conditions, potentially altering the compound's properties and reactivity.
  • Acylation: The amino group can undergo acylation to form amides, which may modify its biological activity.

Studies suggest that compounds similar to aniline derivatives often exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific biological activity of Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- has not been extensively documented, but its structural characteristics imply potential interactions with biological targets.

  • Toxicity: As indicated by ToxCast models, this compound may exhibit toxicological effects that warrant further investigation .
  • Pharmacological Potential: The presence of the diethylamino group may enhance its interaction with biological membranes, potentially influencing pharmacokinetic properties.

The synthesis of Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- typically involves multi-step processes:

  • Nitration of Aniline: Starting with aniline, nitration using concentrated nitric acid and sulfuric acid can introduce nitro groups at the desired positions.
  • Alkylation: The introduction of the diethylaminoethyl group can be achieved through alkylation reactions involving diethylamine and appropriate alkylating agents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Aniline derivatives have various applications across multiple fields:

  • Dyes and Pigments: Due to their vibrant colors and stability, they are often used in dye manufacturing.
  • Pharmaceuticals: Compounds with similar structures are explored for their potential therapeutic effects.
  • Chemical Intermediates: They serve as intermediates in the synthesis of agrochemicals and other industrial chemicals.

Interaction studies involving Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- focus on its potential effects on cellular systems and biochemical pathways. Research indicates that compounds with similar structures can interact with enzymes or receptors, leading to various biological responses.

  • Enzyme Inhibition: Some aniline derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: Investigations into receptor binding affinities may reveal insights into their pharmacological profiles.

Several compounds share structural similarities with Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Aniline (C₆H₅NH₂)Simple aniline structureBasic aromatic amine
Diethylamine (C₄H₁₁N)Two ethyl groups attached to nitrogenAliphatic amine without aromatic system
4-Nitroaniline (C₆H₄(NH₂)(NO₂))Nitro group at para positionLacks diethylamino group
2,4-Dinitroaniline (C₆H₄(NH₂)(NO₂)₂)Two nitro groups at ortho and paraNo ethyl substituents; primarily used in dyes

Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- is unique due to its combination of both dinitro and diethylamino functionalities, which may confer distinct chemical reactivity and biological properties compared to simpler analogues.

XLogP3

3

Other CAS

56223-91-7

Wikipedia

Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-

Dates

Last modified: 08-15-2023

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